molecular formula C11H9N3 B1216783 3-Amino-5H-pyrido(4,3-b)indole CAS No. 69901-70-8

3-Amino-5H-pyrido(4,3-b)indole

Cat. No. B1216783
CAS RN: 69901-70-8
M. Wt: 183.21 g/mol
InChI Key: OVNVUPPLRLREBY-UHFFFAOYSA-N
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Description

3-Amino-5H-pyrido(4,3-b)indole, also known as Trp-P-1, is a carcinogenic γ-carboline . It is a dietary carcinogen that can be found in many cooked foods . It is also used for scientific research and development .


Synthesis Analysis

The synthesis of 3-Amino-5H-pyrido(4,3-b)indole involves several steps. The key method involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines. This is followed by dehydrogenation to the γ-carbolinecarboxylates and conversion of the ester group to the carboxyl and finally to the amino one by Curtius rearrangement .


Molecular Structure Analysis

The molecular structure of 3-Amino-5H-pyrido(4,3-b)indole was established by comparing samples synthesized by two different routes . The empirical formula is C12H11N3 and the molecular weight is 197.24 .


Chemical Reactions Analysis

The chemical reactions of 3-Amino-5H-pyrido(4,3-b)indole involve the activation of caspase-3-like proteases as an apoptotic marker . The compound is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes .

Scientific Research Applications

Mutagenicity Research

3-Amino-5H-pyrido(4,3-b)indole and its derivatives have been extensively studied for their mutagenic properties. Research has identified these compounds in pyrolysis products of various proteins like soybean globulin, with significant mutagenic effects observed in Salmonella typhimurium strains (Yoshida et al., 1978). Similarly, studies on tryptophan pyrolysates have highlighted the presence of these compounds, with a focus on their mutagenic principles (Takayama et al., 1985).

DNA Interaction and Modification

Research has also delved into the interaction of these compounds with DNA. Studies have shown that derivatives like 3-amino-1-methyl-5H-pyrido[4,3-b]indole can bind covalently to DNA, leading to significant modifications (Hashimoto et al., 1984). This interaction has implications for understanding the initial chemical events in carcinogenesis caused by these compounds.

Antitumor Properties

There has been significant interest in exploring the antitumor properties of various derivatives of 3-Amino-5H-pyrido(4,3-b)indole. Research has involved synthesizing and evaluating new derivatives for their antitumor activities, with some showing promising results (Nguyen et al., 1992). These studies contribute to the development of new antineoplastic agents.

Food Safety and Carcinogenicity

Studies have also been conducted to understand the presence of these compounds in food items and their potential health risks. For instance, analysis of beef extracts has revealed the presence of mutagenic amines, including derivatives of 3-Amino-5H-pyrido(4,3-b)indole, highlighting the need for monitoring these compounds in food safety assessments (Galceran et al., 1996).

Enzyme Activity Inhibition

Additionally, these compounds have been found to inhibit the activity of enzymes like tryptophan hydroxylase, which is crucial for serotonin production. This has implications for understanding their neurotoxic effects, especially in relation to indoleamine metabolism (Naoi et al., 1991).

Environmental Monitoring

Further research has extended to monitoring the levels of carcinogenic tryptophan pyrolysis products in environments like indoor air, where these compounds have been detected and associated with cigarette smoke (Manabe & Wada, 1990). This is crucial for assessing environmental exposure and associated health risks.

Mechanism of Action

3-Amino-5H-pyrido(4,3-b)indole induces apoptosis and necrosis with the activation of different caspases . It activates caspase-3-like proteases as an apoptotic marker in rat splenocytes .

Safety and Hazards

3-Amino-5H-pyrido(4,3-b)indole is a known carcinogen . It is suspected of causing genetic defects and cancer . It is also known to induce apoptosis in rat splenocytes, thymocytes, and hepatocytes .

Future Directions

The future directions of research on 3-Amino-5H-pyrido(4,3-b)indole could involve further studies on its carcinogenic effects and its potential role in human carcinogenesis . More research is also needed to fully understand its physical and chemical properties.

properties

IUPAC Name

5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-5-10-8(6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNVUPPLRLREBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CN=C(C=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220187
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5H-pyrido(4,3-b)indole

CAS RN

69901-70-8
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069901708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-5H-pyrido(4,3-b)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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